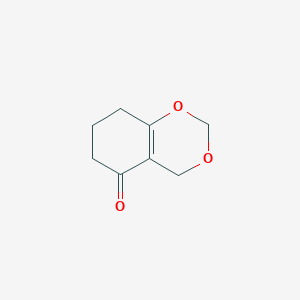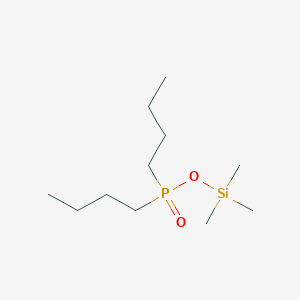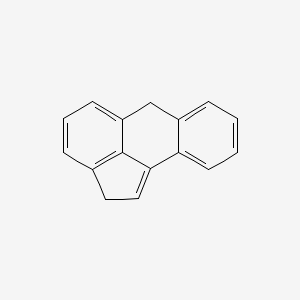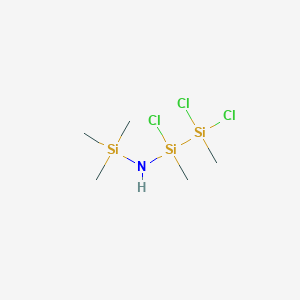
1,2,2-Trichloro-1,2-dimethyl-N-(trimethylsilyl)disilan-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2,2-Trichloro-1,2-dimethyl-N-(trimethylsilyl)disilan-1-amine is a unique organosilicon compound characterized by the presence of silicon, chlorine, and nitrogen atoms within its molecular structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,2-Trichloro-1,2-dimethyl-N-(trimethylsilyl)disilan-1-amine typically involves the reaction of chlorosilanes with amines under controlled conditions. One common method includes the reaction of trimethylsilylamine with trichlorosilane in the presence of a catalyst. The reaction is usually carried out under an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization can enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
1,2,2-Trichloro-1,2-dimethyl-N-(trimethylsilyl)disilan-1-amine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles such as alkoxides or amines.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different silicon-containing products.
Hydrolysis: The compound reacts with water to form silanols and hydrochloric acid.
Common Reagents and Conditions
Substitution: Reagents such as sodium alkoxides or primary amines are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride.
Hydrolysis: Water or aqueous acids.
Major Products Formed
Substitution: Formation of alkoxysilanes or aminosilanes.
Oxidation: Formation of silanols or siloxanes.
Reduction: Formation of silanes.
Hydrolysis: Formation of silanols and hydrochloric acid.
Aplicaciones Científicas De Investigación
1,2,2-Trichloro-1,2-dimethyl-N-(trimethylsilyl)disilan-1-amine has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of other organosilicon compounds.
Materials Science: Employed in the development of silicon-based materials with unique properties.
Biology and Medicine: Potential use in the development of silicon-based drugs and biomaterials.
Industry: Utilized in the production of specialty chemicals and advanced materials.
Mecanismo De Acción
The mechanism of action of 1,2,2-Trichloro-1,2-dimethyl-N-(trimethylsilyl)disilan-1-amine involves its ability to undergo various chemical transformations due to the presence of reactive silicon and chlorine atoms. These transformations can lead to the formation of new compounds with different properties. The molecular targets and pathways involved depend on the specific reactions and applications.
Comparación Con Compuestos Similares
Similar Compounds
1,1,2-Trichloroethane: A chlorinated hydrocarbon with similar reactivity.
1,1,2,2-Tetrachloroethane: Another chlorinated compound with comparable chemical properties.
1,1,2-Trichloro-1,2,2-trifluoroethane: A fluorinated analog with distinct reactivity.
Uniqueness
1,2,2-Trichloro-1,2-dimethyl-N-(trimethylsilyl)disilan-1-amine is unique due to the presence of both silicon and nitrogen atoms, which imparts distinct chemical properties and reactivity compared to other chlorinated hydrocarbons. This uniqueness makes it valuable for specific applications in organic synthesis and materials science.
Propiedades
Número CAS |
114025-72-8 |
|---|---|
Fórmula molecular |
C5H16Cl3NSi3 |
Peso molecular |
280.8 g/mol |
Nombre IUPAC |
[[[chloro-[dichloro(methyl)silyl]-methylsilyl]amino]-dimethylsilyl]methane |
InChI |
InChI=1S/C5H16Cl3NSi3/c1-10(2,3)9-12(5,8)11(4,6)7/h9H,1-5H3 |
Clave InChI |
UDVBSMDKYLRJTQ-UHFFFAOYSA-N |
SMILES canónico |
C[Si](C)(C)N[Si](C)([Si](C)(Cl)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-[4-(Octyloxy)phenyl]-2-(octylsulfanyl)pyrimidine](/img/structure/B14303544.png)
![Methyl 7-[(4-methylbenzene-1-sulfonyl)oxy]heptanoate](/img/structure/B14303556.png)
![(2E)-[(Quinolin-6-yl)imino]acetic acid](/img/structure/B14303562.png)
![2-Hydroxy-5-[2-(4-methoxyphenoxy)ethoxy]benzoic acid](/img/structure/B14303566.png)

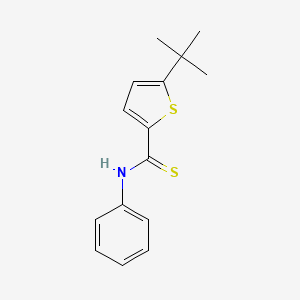
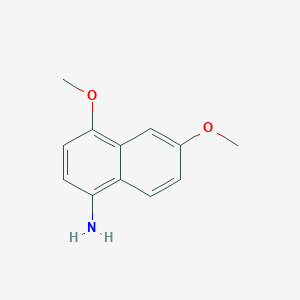

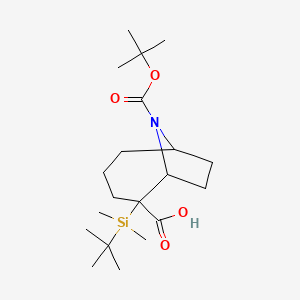
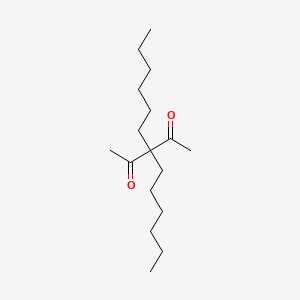
![1-(Octahydro-2H-quinolizin-1-yl)-N-[(pyridin-2-yl)methyl]methanamine](/img/structure/B14303618.png)
